11-Benzylsulfanylundecanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
4230-09-5 |
|---|---|
Molecular Formula |
C18H28O2S |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
11-benzylsulfanylundecanoic acid |
InChI |
InChI=1S/C18H28O2S/c19-18(20)14-10-5-3-1-2-4-6-11-15-21-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2,(H,19,20) |
InChI Key |
SVCWRQUTOZJFFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 11 Benzylsulfanylundecanoic Acid
Strategies for the De Novo Synthesis of 11-Benzylsulfanylundecanoic Acid
The de novo synthesis of this compound is most effectively achieved through a two-step process. This methodology leverages readily available starting materials and established chemical transformations to construct the target molecule.
Key Synthetic Routes and Reaction Conditions
The primary synthetic route to this compound involves two key transformations:
Anti-Markovnikov Hydrobromination of 10-Undecenoic Acid: The synthesis commences with the conversion of 10-undecenoic acid to 11-bromoundecanoic acid. This is achieved through an anti-Markovnikov addition of hydrogen bromide across the terminal double bond. This reaction is typically carried out in the presence of a peroxide initiator, which promotes the formation of the terminal bromide.
S-Alkylation of Benzyl (B1604629) Thiol: The subsequent step involves the nucleophilic substitution of the bromide in 11-bromoundecanoic acid with the sulfur atom of benzyl thiol. This reaction, a classic S-alkylation, is generally performed in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.
Step 1: Synthesis of 11-Bromoundecanoic Acid
HOOC-(CH₂)₈-CH=CH₂ + HBr --(Peroxide)--> HOOC-(CH₂)₁₀-Br
Step 2: Synthesis of this compound
HOOC-(CH₂)₁₀-Br + C₆H₅CH₂SH --(Base)--> HOOC-(CH₂)₁₀-S-CH₂C₆H₅
Detailed research findings have delineated the optimal conditions for these reactions, as summarized in the table below.
| Reaction Step | Reagents and Catalysts | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Hydrobromination | 10-Undecenoic acid, Hydrogen bromide, Benzoyl peroxide | Toluene | 0 - 30 | Not specified | High |
| S-Alkylation | 11-Bromoundecanoic acid, Benzyl thiol, Base (e.g., Sodium hydroxide) | Ethanol/Water | Reflux | Not specified | Good to Excellent |
Table 1: Key Synthetic Routes and Reaction Conditions
Design and Synthesis of Structural Analogs and Derivatives
The modular nature of the synthesis of this compound allows for the straightforward design and preparation of a variety of structural analogs and derivatives. These modifications can be targeted at the alkyl chain, the benzylsulfanyl moiety, or through the synthesis of conjugates for further studies.
Modifications of the Alkyl Chain
The eleven-carbon alkyl chain of this compound can be modified to investigate the impact of chain length and functionality on its properties.
Varying Chain Length: By starting with different ω-haloalkanoic acids, analogs with shorter or longer alkyl chains can be synthesized. This allows for a systematic study of how the hydrophobic character of the molecule influences its behavior.
Introduction of Unsaturation: The introduction of double or triple bonds within the alkyl chain can be achieved by starting with the corresponding unsaturated ω-haloalkanoic acids. This can alter the rigidity and conformation of the molecule.
Functional Group Incorporation: Other functional groups, such as hydroxyl or amino groups, can be introduced into the alkyl chain, providing handles for further derivatization or to modulate the molecule's polarity.
Alterations of the Benzylsulfanyl Moiety
The benzylsulfanyl group can be readily modified to explore the electronic and steric effects of substituents on the aromatic ring.
Alternative Arylmethyl Thiols: Instead of a benzyl group, other arylmethyl thiols, such as naphthylmethyl thiol, can be employed to create analogs with extended aromatic systems.
| Modification Site | Synthetic Strategy | Potential Starting Materials | Resulting Analog/Derivative |
| Alkyl Chain | S-Alkylation with different ω-haloalkanoic acids | ω-Bromo-octanoic acid | 8-Benzylsulfanyl-octanoic acid |
| Alkyl Chain | S-Alkylation with unsaturated ω-haloalkanoic acids | 11-Bromo-10-undecenoic acid | 11-Benzylsulfanyl-10-undecenoic acid |
| Benzylsulfanyl Moiety | S-Alkylation with substituted benzyl thiols | 4-Methoxybenzyl thiol | 11-(4-Methoxybenzylsulfanyl)undecanoic acid |
| Benzylsulfanyl Moiety | S-Alkylation with other arylmethyl thiols | 2-Naphthylmethyl thiol | 11-(2-Naphthylmethyl-sulfanyl)undecanoic acid |
Table 2: Design and Synthesis of Structural Analogs
Synthesis of Conjugates and Probes for Mechanistic Studies
To investigate the mechanism of action and biological fate of this compound, conjugates and probes can be synthesized. These often involve the attachment of a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag.
Fluorescent Probes: The carboxylic acid functionality provides a convenient handle for the attachment of fluorescent dyes via amide bond formation. This allows for the visualization of the molecule's localization and transport in biological systems. Alternatively, a fluorescent group could be incorporated into the benzyl moiety.
Biotinylated Conjugates: Biotin can be conjugated to the carboxylic acid end of the molecule. The high affinity of biotin for streptavidin can then be utilized for affinity-based purification of interacting partners or for detection in various assays.
Radiolabeled Analogs: For quantitative biodistribution studies, radiolabeling of the molecule is essential. This can be achieved by incorporating a radioactive isotope, such as ¹⁴C or ³H, into the alkyl chain or the benzyl group during the synthesis.
Development of Efficient Purification and Isolation Techniques for Research Applications
The isolation and purification of this compound from reaction mixtures are critical steps to obtain a product of high purity suitable for subsequent research applications. The choice of purification method depends on the scale of the synthesis, the nature of the impurities present, and the desired final purity. Commonly employed techniques for the purification of long-chain fatty acids, such as this compound, include recrystallization, column chromatography, and high-performance liquid chromatography (HPLC).
Recrystallization is a widely used technique for the purification of solid organic compounds. The principle of this method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. For this compound, a solvent system would be chosen in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. youtube.com The impure solid is dissolved in a minimum amount of the hot solvent to form a saturated solution. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. youtube.com The purified crystals can then be collected by filtration. The selection of an appropriate solvent or a mixture of solvents is crucial for the efficiency of recrystallization. google.com
Column chromatography is another powerful technique for the purification of this compound, particularly for separating it from byproducts with similar polarities. In this method, a stationary phase, typically silica (B1680970) gel or alumina, is packed into a column. gerli.com The crude product is loaded onto the top of the column and eluted with a suitable solvent system (mobile phase). Separation is achieved based on the differential adsorption of the components of the mixture to the stationary phase. gerli.com For a molecule like this compound, which contains both a nonpolar long alkyl chain and a polar carboxylic acid group, a gradient elution, where the polarity of the mobile phase is gradually increased, can be effective. Nonpolar impurities will elute first with a nonpolar solvent, while this compound will require a more polar solvent for elution.
High-Performance Liquid Chromatography (HPLC) offers a higher resolution and is often used for the final purification of small quantities of material or for analytical purposes to assess the purity of the compound. researchgate.netnih.gov Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water), is a common choice for the separation of fatty acids. nih.gov In this setup, more polar compounds elute first, while nonpolar compounds are retained longer on the column. The presence of the long alkyl chain in this compound would lead to a significant retention time on a reversed-phase column. The separation can be optimized by adjusting the composition of the mobile phase. nih.govnih.gov
For the separation of complex mixtures or for isolating specific derivatives, other specialized chromatographic techniques can be employed. For instance, Thin-Layer Chromatography (TLC) can be used for rapid analysis of the purity of fractions collected during column chromatography. gerli.com
The following table summarizes the key aspects of these purification techniques as they apply to this compound:
| Purification Technique | Principle of Separation | Typical Stationary Phase | Typical Mobile Phase | Key Advantages |
| Recrystallization | Differential solubility at varying temperatures | Not applicable | Single solvent or solvent mixture | Scalable, cost-effective for bulk purification |
| Column Chromatography | Differential adsorption | Silica gel, Alumina | Hexane/Ethyl Acetate gradient | Good for separating compounds with different polarities |
| HPLC (Reversed-Phase) | Differential partitioning between stationary and mobile phases | C18-silica | Acetonitrile/Water | High resolution, suitable for high-purity isolation and analysis |
Biological Activity and Molecular Mechanisms of 11 Benzylsulfanylundecanoic Acid
Enzymatic Interactions and Modulation
Investigations into Enzyme Inhibition and Activation Mechanisms
No information available.
Identification of Specific Enzyme Targets and Binding Profiles
No information available.
Kinetic Characterization of Enzyme-Compound Interactions
No information available.
Modulation of Intracellular Signaling Pathways
Effects on Signal Transduction Cascades
No information available.
Research on Receptor Binding and Ligand Activity (non-clinical)
No information available.
Influence on Protein-Protein Interactions within Signaling Networks
Following a comprehensive review of publicly available scientific literature, no specific studies detailing the influence of 11-Benzylsulfanylundecanoic acid on protein-protein interactions within signaling networks have been identified. Research elucidating the direct or indirect modulation of such interactions by this compound is not present in the reviewed databases. Therefore, its role as a potential modulator of cellular signaling cascades through the alteration of protein complexes remains uncharacterized.
Metabolic Fate and Biotransformation Pathways
Studies on the Metabolism of this compound in Model Systems (e.g., in vitro enzyme systems, cell lines, ex vivo tissues)
There is a lack of published research on the metabolic fate and biotransformation of this compound in any established biological model systems. Investigations using in vitro enzyme preparations (such as liver microsomes or recombinant enzymes), cell lines, or ex vivo tissue preparations to study its metabolism have not been reported.
Identification of Major Metabolites and Their Biochemical Pathways
As no metabolism studies have been published, the major and minor metabolites of this compound have not been identified. Consequently, the biochemical pathways involved in its degradation or modification in biological systems are currently unknown.
Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 enzymes, esterases)
Specific enzymatic systems responsible for the biotransformation of this compound have not been documented. While long-chain fatty acids and compounds containing benzyl (B1604629) groups are typically substrates for various metabolic enzymes, including the Cytochrome P450 superfamily, no direct evidence links these or other enzyme families, such as esterases, to the metabolism of this particular molecule.
Impact on Cellular Processes and Homeostasis
Mechanistic Studies on Cell Differentiation
No mechanistic studies investigating the impact of this compound on the process of cell differentiation have been found in the existing scientific literature. Its potential to induce, inhibit, or otherwise modulate the differentiation of various cell types remains an uninvestigated area of cell biology.
Investigations into Cell Proliferation Regulation (mechanistic)
Modified fatty acids and their analogs are recognized for their potential to modulate cell proliferation, often exhibiting inhibitory effects on cancer cells. spandidos-publications.com The structural components of this compound suggest it could interfere with the cellular processes that govern growth and division.
Organosulfur compounds, such as benzyl isothiocyanate (BITC), which shares the benzyl group with the compound , have demonstrated anti-proliferative effects in several human cancer cell lines. researchgate.net The mechanism often involves the induction of cell cycle arrest and modulation of key signaling pathways. For instance, BITC has been shown to decrease the viability of osteoclast-like cells and breast cancer cells. researchgate.netnih.gov It is plausible that this compound, by presenting a benzyl moiety, could engage similar molecular targets.
Furthermore, thia-fatty acids (where a methylene (B1212753) group in the carbon chain is replaced by a sulfur atom) are known to have significant biological effects. gerli.com These analogs can influence cellular metabolism and signaling, which are intrinsically linked to cell proliferation. The presence of the sulfanyl (B85325) linkage in this compound might allow it to act as an agonist for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are critical regulators of both lipid metabolism and cell growth. gerli.com
The antiproliferative activity of such compounds can be attributed to their ability to disrupt the highly regulated network of protein kinases and transcription factors that control the cell cycle. For example, inhibition of key enzymes in fatty acid synthesis, a pathway often upregulated in cancer cells, can lead to a reduction in cellular proliferation. frontiersin.org
Table 1: Representative Antiproliferative Activity of Structurally Related Compounds
| Compound | Cell Line | Effect | Putative Mechanism |
|---|---|---|---|
| Benzyl Isothiocyanate (BITC) | MCF-7 (Breast Cancer) | Cytotoxicity (EC50 ~23.4 µM) | Regulation of NRF-2, p38, BCL-2, NF-κB, and MAPK pathways researchgate.net |
| Benzyl Isothiocyanate (BITC) | RAW264.7 (Preosteoclast) | Decreased cell viability | Downregulation of osteoclast differentiation markers researchgate.net |
Research on Apoptosis and Necrosis Pathways (mechanistic)
Programmed cell death, primarily apoptosis, is a crucial process for tissue homeostasis, and its deregulation is a hallmark of cancer. Fatty acids and their analogs can be potent inducers of apoptosis in cancer cells through various mechanisms. nih.gov
The intrinsic pathway of apoptosis is often triggered by mitochondrial stress, leading to the release of cytochrome c. This process is tightly regulated by the Bcl-2 family of proteins. spandidos-publications.com Polyunsaturated fatty acids, for example, can promote apoptosis by upregulating pro-apoptotic proteins like BAX and downregulating anti-apoptotic proteins like Bcl-2. nih.gov Oxidized fatty acids can also activate the NF-κB pathway and inactivate Bcl-2, leading to apoptosis. spandidos-publications.com Given that sulfur-containing amino acids are involved in cellular redox balance, a sulfur-containing fatty acid like this compound could potentially modulate cellular redox status, leading to oxidative stress and triggering the mitochondrial apoptotic pathway. nih.govresearchgate.net
The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors. While less commonly associated with fatty acids, some lipid molecules can sensitize cells to extrinsic apoptotic signals.
Caspases, a family of proteases, are the central executioners of apoptosis. Various fatty acids have been shown to induce apoptosis via the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7). nih.govkoreamed.org For example, benzyl isothiocyanate (BITC) has been found to induce apoptosis characterized by the activation of caspase-3 and caspase-9. researchgate.net It is conceivable that this compound could initiate similar caspase-dependent apoptotic pathways.
Table 2: Pro-Apoptotic Effects of Representative Fatty Acids and Analogs
| Compound/Stimulus | Cell Line | Effect | Key Mechanistic Events |
|---|---|---|---|
| Palmitic Acid (Saturated FA) | Pancreatic AR42J | Apoptosis | ↑ Bak levels, ↑ cleaved caspase-3, ↓ Bcl-2, Bcl-xL koreamed.org |
| Oleic Acid (Unsaturated FA) | Various Cancer Cells | Apoptosis & Autophagy | ↓ BCL2, ↑ cleaved CASP3, Inhibition of AKT-mTOR pathway nih.gov |
| Oxidized DHA | THP-1 (Leukemia) | Apoptosis | Caspase-3/7 activation spandidos-publications.com |
| Benzyl Isothiocyanate (BITC) | Rat Liver Epithelial | Apoptosis | Caspase-9 and Caspase-3 activation, mitochondrial transmembrane potential alteration researchgate.net |
Influence on Subcellular Organelle Function (e.g., mitochondrial activity)
Mitochondria are central hubs for cellular metabolism, particularly for the oxidation of fatty acids to produce ATP. mdpi.com The structure of this compound suggests it could significantly impact mitochondrial function. Long-chain fatty acids are transported into the mitochondrial matrix via the carnitine shuttle system for β-oxidation. mdpi.comnih.gov
However, modified fatty acids can act as poor substrates or even inhibitors of this process. The bulky terminal benzyl group of this compound could create steric hindrance, impeding its efficient binding to and transport by carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme for long-chain fatty acid entry into mitochondria. nih.gov Similarly, it may be a poor substrate for the acyl-CoA dehydrogenases within the β-oxidation spiral.
Such interference can lead to several consequences. Impaired β-oxidation can result in reduced ATP production and an accumulation of the fatty acid analog itself or its CoA ester, which can be toxic. mdpi.com Some phenyl-substituted short-chain fatty acids have been shown to decrease the rate of oxidation of NAD-dependent substrates and induce the opening of the mitochondrial permeability transition pore, a key event in some forms of cell death. nih.govnih.gov Furthermore, inefficient processing by β-oxidation enzymes can lead to the generation of reactive oxygen species (ROS), as electrons may be leaked to molecular oxygen. nih.gov This increase in oxidative stress can further damage mitochondrial components and trigger apoptotic pathways. nih.gov
Table 3: Effects of Analogous Compounds on Mitochondrial Function
| Compound | System | Observed Effect | Potential Mechanism |
|---|---|---|---|
| Phenylpropionate & Phenylacetate | Isolated Mitochondria | ↓ Respiration rate, ↑ ROS production | Inhibition of NAD-dependent substrate oxidation, induction of pore opening nih.govnih.gov |
| Long-Chain Acylcarnitines (LCACs) | Zebrafish Cardiomyocytes | Impaired ATP production, cardiac dysfunction | Interference with mitochondrial function without altering morphology mdpi.com |
| Tetradecylthioacetic Acid (TTA) | In Vitro | ↑ Mitochondrial fatty acid oxidation | PPARα agonism gerli.com |
Interactions with Lipid and Fatty Acid Metabolic Networks
As a fatty acid analog, this compound is expected to directly interact with the complex network of lipid and fatty acid metabolism. These interactions can occur at the level of incorporation into cellular lipids or through direct effects on the key metabolic pathways of synthesis and oxidation.
Research on Integration into Endogenous Lipid Pathways
For a fatty acid to be metabolically active, it must first be activated to its acyl-CoA thioester by acyl-CoA synthetases. nih.gov It is highly probable that this compound can be activated in this manner. Once converted to 11-benzylsulfanylundecanoyl-CoA, it becomes a substrate for various acyltransferases and can be incorporated into complex lipids.
Studies with other fatty acid analogs have shown that they can be integrated into cellular lipid pools, such as phospholipids (B1166683) and triglycerides. nih.gov For instance, specific fatty acids can be selectively incorporated into phosphatidylinositol or sphingomyelin (B164518) upon cellular stimulation. nih.gov The incorporation of an unnatural fatty acid like this compound into membrane phospholipids could alter the physical properties of the cell membrane, such as fluidity and thickness. This, in turn, could affect the function of membrane-bound proteins, including receptors and transporters, thereby influencing cellular signaling and homeostasis.
The sulfur atom and benzyl group would introduce unique chemical properties into the lipid bilayer, potentially creating domains with altered characteristics or affecting lipid-protein interactions. The accumulation of such modified lipids could also serve as a signal, or conversely, lead to cellular dysfunction if the modified lipids cannot be properly metabolized or remodeled. mdpi.com
Table 4: Incorporation of Fatty Acid Analogs into Endogenous Lipids
| Fatty Acid Analog | Cell Type | Primary Lipid Class Incorporated | Significance |
|---|---|---|---|
| Arachidonic Acid | L Cells (Fibroblast-like) | Phosphatidylinositol | Signal for DNA synthesis stimulation nih.gov |
| Palmitic Acid | L Cells (Fibroblast-like) | Sphingomyelin | Selective incorporation upon antibody stimulation nih.gov |
| Alkynyl-stearate (17-ODYA) | Various | Proteins (via acylation) | Tool for detecting protein fatty acylation nih.gov |
Effects on Fatty Acid Oxidation and Synthesis (mechanistic)
The balance between fatty acid oxidation (FAO) and fatty acid synthesis (FAS) is tightly regulated to meet the cell's energetic and biosynthetic needs. nih.gov Modified fatty acids can perturb this balance by interfering with the key enzymes of either pathway.
Fatty Acid Oxidation (FAO): As discussed previously, the entry of long-chain fatty acids into mitochondria for β-oxidation is controlled by CPT1, which is inhibited by malonyl-CoA, the product of the first committed step in fatty acid synthesis. nih.govnih.gov The unique structure of this compound, particularly its bulky terminal group, could make it a poor substrate or an inhibitor of CPT1 or the subsequent enzymes of the β-oxidation spiral. Thia-fatty acids are known to be metabolized differently from their natural counterparts and can inhibit the oxidation of other fatty acids. gerli.com This inhibition can lead to a buildup of lipid intermediates and a deficit in energy production from fat, forcing cells to rely more on glucose metabolism. nih.gov
Fatty Acid Synthesis (FAS): The pathway of de novo fatty acid synthesis is often hyperactivated in cancer cells to provide the lipids necessary for membrane production in rapidly proliferating cells. frontiersin.orgnih.gov Fatty acid synthase (FAS) is the key multi-enzyme complex in this pathway. Inhibition of FAS is a major therapeutic target in oncology. mdpi.compatsnap.com When FAS is inhibited, its substrate, malonyl-CoA, can accumulate. nih.gov This rise in malonyl-CoA would, in turn, inhibit CPT1, thereby blocking FAO. nih.gov It is plausible that this compound or its CoA derivative could act as an inhibitor of one of the enzymes in the FAS pathway, such as FAS itself or acetyl-CoA carboxylase (ACC), which produces malonyl-CoA. Such inhibition would not only block the production of new fatty acids but could also indirectly shut down fatty acid oxidation, creating a metabolic crisis in cancer cells highly dependent on lipid metabolism.
Table 5: Potential Mechanistic Effects on Fatty Acid Metabolism
| Pathway | Key Enzyme | Potential Effect of this compound | Consequence |
|---|---|---|---|
| Fatty Acid Oxidation | Carnitine Palmitoyltransferase I (CPT1) | Inhibition (due to steric hindrance or as an analog) | Reduced transport of fatty acids into mitochondria, decreased β-oxidation. nih.gov |
| Fatty Acid Oxidation | Acyl-CoA Dehydrogenases | Poor substrate recognition | Inefficient β-oxidation, potential for ROS generation. nih.gov |
| Fatty Acid Synthesis | Acetyl-CoA Carboxylase (ACC) | Inhibition | Decreased malonyl-CoA production, leading to reduced fatty acid synthesis. nih.gov |
| Fatty Acid Synthesis | Fatty Acid Synthase (FAS) | Inhibition | Blockade of de novo palmitate synthesis, induction of apoptosis in dependent cells. mdpi.comnih.gov |
Preclinical Mechanistic Investigations and Model Systems
In Vitro Research Models
Application in Cell Culture Systems for Mechanistic Elucidation
No studies detailing the use of 11-Benzylsulfanylundecanoic acid in cell culture systems for the purpose of elucidating its biological mechanisms were identified.
Utilization of Complex In Vitro Models (e.g., organoids, microfluidic systems) for Mechanistic Studies
There is no available research on the utilization of this compound in complex in vitro models such as organoids or microfluidic systems to investigate its mechanisms of action.
In Vivo Preclinical Models (Non-Human)
Animal Models for Investigating Biological Mechanisms
No published studies were found that employed animal models to investigate the biological mechanisms of this compound.
Studies on Systemic Distribution and Biochemical Interactions in Organisms
Information regarding the systemic distribution and biochemical interactions of this compound in any organism is not available in the public domain.
Assessment of Target Engagement in Non-Human Systems
There is no research available that assesses the target engagement of this compound in any non-human system.
Advanced Research Methodologies for Studying 11 Benzylsulfanylundecanoic Acid
Analytical Techniques in Research
A suite of powerful analytical techniques is employed to study the metabolic fate and structural characteristics of 11-benzylsulfanylundecanoic acid and its derivatives. These methods provide the sensitivity and specificity required for detailed analysis in intricate biological matrices.
Mass spectrometry (MS) is an indispensable tool for the comprehensive profiling of small molecules like this compound and its metabolites from biological systems. nih.gov The high sensitivity and selectivity of MS allow for the detection and quantification of these compounds even at low concentrations. nih.gov
Liquid chromatography coupled to mass spectrometry (LC-MS) is a preferred method for analyzing long-chain fatty acids and their derivatives. nih.govspectroscopyonline.com In a typical workflow, biological samples such as plasma, urine, or cell extracts are first subjected to a sample preparation procedure, often involving solid-phase extraction (SPE), to isolate the analytes of interest. spectroscopyonline.com The extracted compounds are then separated using high-performance liquid chromatography (HPLC), commonly with a C8 or C18 reversed-phase column, before being introduced into the mass spectrometer. nih.govjsbms.jp
High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements of the parent ions. nih.gov This accuracy is critical for determining the elemental composition of the detected molecules, which is a fundamental step in the identification of unknown metabolites. nih.gov
For structural elucidation, tandem mass spectrometry (MS/MS) is employed. In this technique, the parent ion of interest is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a wealth of structural information, helping to pinpoint the locations of metabolic modifications on the this compound molecule. These modifications could include hydroxylation, oxidation of the sulfur atom, or chain shortening. The use of multiple reaction monitoring (MRM) mode in triple quadrupole mass spectrometers offers exceptional sensitivity and specificity for quantifying known metabolites. nih.govjsbms.jp
To enhance ionization efficiency, especially for fatty acids which can have poor ionization, chemical derivatization might be employed prior to LC-MS analysis. mdpi.com This involves modifying the carboxylic acid group to improve its ionization in the positive ion mode, thereby increasing the sensitivity of the determination. mdpi.com
A summary of a typical LC-MS/MS workflow for the analysis of this compound metabolites is presented in the table below.
| Step | Description | Key Considerations |
| Sample Preparation | Extraction of lipids from biological matrices (e.g., plasma, tissue). | Choice of extraction solvent, potential for derivatization to improve ionization. |
| Chromatographic Separation | Separation of the compound and its metabolites using HPLC. | Column chemistry (e.g., C18), mobile phase composition, and gradient elution. |
| Ionization | Ionization of the separated molecules, typically using electrospray ionization (ESI). | Optimization of ESI parameters for maximal signal intensity. |
| Mass Analysis (MS1) | Detection of the precursor ions and determination of their accurate mass-to-charge ratio (m/z). | Use of high-resolution mass spectrometers for accurate mass measurements. |
| Fragmentation (MS2) | Fragmentation of selected precursor ions to generate characteristic fragment ions. | Optimization of collision energy to obtain informative fragment spectra. |
| Data Analysis | Identification and quantification of metabolites based on their m/z, retention time, and fragmentation patterns. | Comparison with spectral libraries and reference standards for confident identification. |
Chromatographic techniques are central to the analysis of this compound and its derivatives, providing the necessary separation from other components in a mixture. nih.gov Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable tools in this context. mdpi.comnih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile and thermally labile compounds like long-chain fatty acids. researchgate.net Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is the most common mode for this purpose. nih.govjsbms.jp The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By carefully controlling the mobile phase composition, often through a gradient elution where the solvent strength is changed over time, a high degree of separation can be achieved for complex mixtures of fatty acids and their derivatives. nih.gov
Gas Chromatography (GC) is another powerful technique, particularly for the analysis of volatile compounds. mdpi.com Since fatty acids are generally not volatile, they require a derivatization step to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs). unipa.it After derivatization, the sample is injected into the GC, where it is vaporized and separated in a capillary column. The separated compounds are then detected, often by a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. mdpi.comnih.gov The choice of the GC column's stationary phase is critical for achieving the desired separation.
An advanced approach involves the online coupling of HPLC and GC (HPLC-GC-FID), which automates the sample preparation and analysis, reducing manual labor and potential for error. researchgate.net
The table below compares the key features of HPLC and GC for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile or derivatized volatile compounds. |
| Derivatization | Not always necessary, but can be used to improve detection. | Generally required for fatty acids to increase volatility (e.g., esterification). |
| Detection | UV, fluorescence, mass spectrometry (MS). | Flame ionization detection (FID), mass spectrometry (MS). |
| Typical Application | Analysis of the parent compound and its non-volatile metabolites directly from extracts. | Quantitative analysis of the fatty acid profile after conversion to volatile esters. |
Spectroscopic methods are crucial for the unambiguous structural determination of newly synthesized or isolated derivatives of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful techniques in this regard. researchgate.neted.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. nih.govnih.gov
1H NMR spectroscopy gives information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a new derivative of this compound, 1H NMR can be used to confirm the presence of the benzyl (B1604629) group, the long undecanoic acid chain, and any new functional groups introduced.
13C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. This is particularly useful for confirming the carbon skeleton of the derivative.
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, which is essential for piecing together the complete structure of a complex derivative. nih.gov
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic absorption of infrared radiation. researchgate.net For derivatives of this compound, IR spectroscopy can confirm the presence of the carboxylic acid group (C=O and O-H stretches), the C-H bonds of the alkyl chain and aromatic ring, and potentially new functional groups such as hydroxyl (-OH) or carbonyl (C=O) groups introduced during metabolism or synthesis.
The complementary nature of NMR and IR spectroscopy provides a powerful approach for the complete structural elucidation of new derivatives of this compound. researchgate.net
Computational Chemistry and In Silico Approaches
Computational chemistry and in silico methods offer powerful tools to guide the research and development of this compound derivatives by predicting their interactions with biological targets and their structure-activity relationships.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.gov This method is instrumental in identifying potential protein targets for this compound and its derivatives and in estimating their binding affinity. biorxiv.orgvu.edu.au
The process of molecular docking involves several key steps:
Preparation of the Ligand and Receptor: Three-dimensional structures of the ligand (e.g., this compound) and the potential protein target are prepared. This may involve generating the 3D structure of the ligand and obtaining the protein structure from a database like the Protein Data Bank (PDB). nih.gov
Docking Simulation: A docking program is used to explore the possible binding poses of the ligand within the active site of the protein. The program uses a scoring function to evaluate the fitness of each pose, with lower scores generally indicating a more favorable binding interaction. nih.govresearchgate.net
Analysis of Results: The predicted binding poses and their scores are analyzed to understand the key interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions. This information can help to explain the compound's biological activity and guide the design of new derivatives with improved binding. nih.gov
For instance, a hypothetical docking study of this compound could be performed with a fatty acid binding protein (FABP) to understand how it is transported within cells. biorxiv.org
Molecular dynamics (MD) simulations can be used to further refine the docked complexes and to study their dynamic behavior over time. MD simulations provide a more realistic picture of the binding event and can help to assess the stability of the predicted binding pose.
A hypothetical workflow for a molecular docking study of this compound is outlined below.
| Step | Description | Example Software/Tools |
| Protein Target Selection | Identify a potential protein target based on biological rationale. | Literature search, pathway analysis. |
| Protein Preparation | Obtain the 3D structure of the protein and prepare it for docking. | Protein Data Bank (PDB), Schrödinger Maestro, UCSF Chimera. |
| Ligand Preparation | Generate the 3D structure of this compound and optimize its geometry. | ChemDraw, Avogadro, Gaussian. |
| Docking | Perform the docking simulation to predict binding poses and scores. | AutoDock, Glide, GOLD. |
| Analysis | Visualize and analyze the docking results to identify key interactions. | PyMOL, LigPlot+. |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbio-hpc.eu QSAR models are valuable tools for designing new derivatives of this compound with desired properties, such as enhanced biological activity or improved pharmacokinetic profiles. nih.govajchem-a.com
The development of a QSAR model typically involves the following steps:
Data Set Collection: A dataset of compounds with known biological activities is compiled. For this compound, this would involve synthesizing a series of derivatives and testing their activity in a relevant biological assay.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be 2D (e.g., topological indices) or 3D (e.g., molecular shape, electrostatic potential) and aim to capture the physicochemical properties of the molecules.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the molecular descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its reliability.
Once a validated QSAR model is established, it can be used to predict the biological activity of new, unsynthesized derivatives of this compound. This allows researchers to prioritize the synthesis of the most promising compounds, thereby saving time and resources.
The following table summarizes the key components of a QSAR study for this compound derivatives.
| Component | Description |
| Training Set | A set of structurally diverse derivatives of this compound with experimentally determined biological activities. |
| Molecular Descriptors | Numerical representations of the physicochemical properties of the molecules (e.g., hydrophobicity, electronic properties, steric properties). |
| Statistical Model | A mathematical equation that relates the molecular descriptors to the biological activity. |
| Validation | A process to assess the robustness and predictive ability of the QSAR model. |
| Application | Prediction of the biological activity of new, virtual derivatives to guide synthetic efforts. |
Machine Learning and Artificial Intelligence Applications in Mechanistic Prediction and Drug Discovery Lead Identification
Machine learning (ML) and artificial intelligence (AI) have emerged as transformative tools in medicinal chemistry and drug discovery, offering powerful ways to predict the biological activities and potential mechanisms of novel compounds like this compound. nih.gov By analyzing vast datasets of chemical structures and their associated biological effects, AI algorithms can identify subtle patterns that are not apparent through traditional analysis, thereby accelerating the identification of promising drug candidates. nih.govnih.gov
In the study of this compound, a long-chain fatty acid derivative, ML models can be trained on data from structurally similar compounds to predict its potential biological targets. nih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models build a mathematical relationship between the chemical structure (descriptors) and the biological activity of a series of compounds. mdpi.com For a compound like this compound, descriptors could include its lipophilicity, the steric and electronic properties of the benzylsulfanyl group, and the flexibility of the undecanoic acid chain. A QSAR model could predict its inhibitory activity against enzymes involved in lipid metabolism, such as fatty acid amide hydrolase (FAAH), based on the activities of known inhibitors. nih.govnih.gov
AI can also be employed in the initial stages of drug discovery for lead identification. acs.orgdig.watch By screening virtual libraries of compounds against models of biological targets, AI can prioritize molecules that are most likely to exhibit the desired activity. nih.gov For this compound, an AI model could predict its binding affinity to various receptors or enzymes, guiding its selection for further experimental validation. nih.govyoutube.com These computational approaches significantly reduce the time and cost associated with early-stage drug discovery. dig.watchyoutube.com
The following table illustrates a hypothetical output from a machine learning model designed to predict the activity of this compound against several enzymes involved in lipid metabolism.
Table 1: Hypothetical Machine Learning-Based Activity Prediction for this compound
| Target Enzyme | ML Model Used | Predicted Activity (pIC50) | Confidence Score |
| Fatty Acid Synthase (FASN) | Random Forest | 6.8 | 0.92 |
| Elongation of Very Long Chain Fatty Acids Protein 6 (Elovl6) | Support Vector Machine (SVM) | 5.5 | 0.85 |
| Fatty Acid Amide Hydrolase (FAAH) | Artificial Neural Network (ANN) | 7.2 | 0.89 |
| Stearoyl-CoA Desaturase-1 (SCD1) | Gradient Boosting | 6.1 | 0.81 |
Note: The data in this table is purely illustrative and intended to demonstrate the potential application of machine learning in predicting the biological activity of this compound. pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
High-Throughput Screening (HTS) in Academic Contexts
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of thousands of chemical compounds for a specific biological activity. nih.gov In academic research, HTS is invaluable for identifying novel probes to study biological pathways and for discovering starting points for new therapeutic agents. For a compound like this compound, HTS can be employed to systematically screen it against a wide array of biological targets, providing a broad overview of its potential bioactivities.
Academic HTS centers often utilize extensive compound libraries to identify "hits"—compounds that produce a desired effect in a given assay. nih.gov The screening of this compound could be part of a larger campaign to identify modulators of lipid metabolism. For example, it could be tested for its ability to inhibit enzymes like those involved in fatty acid elongation or desaturation. nih.gov The use of mass spectrometry-based HTS methods has also become more prevalent, allowing for the direct and label-free detection of reaction products, which can reduce the incidence of false positives often seen with fluorescence-based assays. nih.govnih.gov
Development of Cell-Based Assays for Mechanistic Screening
Cell-based assays are critical tools in drug discovery and mechanistic studies as they provide a more physiologically relevant context compared to biochemical assays. sigmaaldrich.com For investigating a compound like this compound, a variety of cell-based assays can be developed to probe its effects on cellular processes, particularly those related to lipid metabolism and signaling. promega.deassaygenie.com
One common approach is to use cell lines that are relevant to a specific disease, such as liver cells for studying steatosis or cancer cells to investigate effects on proliferation. promega.de To assess the impact of this compound on cellular lipid accumulation, a key process in metabolic diseases, fluorescent dyes that stain neutral lipids, can be employed. nih.gov The uptake and metabolism of the compound itself can be tracked by synthesizing a fluorescently labeled version, for instance, using a BODIPY tag. nih.gov
Furthermore, cell-based assays can be designed to measure specific enzymatic activities within the cell or to monitor changes in signaling pathways. sigmaaldrich.com For example, a reporter gene assay could be developed where the expression of a reporter protein (like luciferase) is under the control of a promoter that is responsive to a specific transcription factor involved in lipid metabolism. An increase or decrease in the reporter signal in the presence of this compound would indicate a modulation of that pathway.
The table below outlines potential cell-based assays that could be developed for the mechanistic screening of this compound.
Table 2: Exemplary Cell-Based Assays for Mechanistic Screening of this compound
| Assay Type | Cell Line | Principle | Endpoint Measured | Potential Mechanistic Insight |
| Cytotoxicity Assay | HepG2 (Liver) | Measures cell viability in the presence of the compound. | Cell survival rate (e.g., using MTT) sigmaaldrich.com | General toxicity profile |
| Lipid Accumulation Assay | 3T3-L1 (Adipocyte) | Staining of intracellular lipid droplets with a fluorescent dye. | Fluorescence intensity | Effect on lipogenesis or lipolysis promega.de |
| Fatty Acid Uptake Assay | HEK293 (Kidney) | Measures the cellular uptake of a fluorescently labeled fatty acid analog. | Intracellular fluorescence | Inhibition of fatty acid transport proteins researchgate.net |
| Reporter Gene Assay | MCF-7 (Breast Cancer) | Luciferase expression driven by a peroxisome proliferator-activated receptor (PPAR) response element. | Luminescence | Modulation of PPAR signaling pathway |
Note: This table presents hypothetical cell-based assays and is for illustrative purposes only.
Application of Biosensors for Real-Time Molecular Interaction Monitoring
Biosensors are analytical devices that combine a biological component with a physicochemical detector to provide real-time, quantitative data on molecular interactions. molbiolcell.org They are powerful tools for studying the binding kinetics and affinity of a compound like this compound to its putative protein targets. bio-rad.com
One of the most widely used biosensor technologies in drug discovery is Surface Plasmon Resonance (SPR). bio-rad.com In an SPR experiment to study this compound, a purified target protein would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the chip surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time. bio-rad.com This allows for the precise determination of the association rate (kon), the dissociation rate (koff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Genetically encoded biosensors are another advanced tool that can be used in living cells to monitor the dynamics of lipids and their interactions. molbiolcell.orgnih.gov While a specific biosensor for this compound would need to be developed, the principle involves fusing a fluorescent protein to a protein domain that specifically binds to the lipid of interest. molbiolcell.orgrupress.org Changes in the localization or fluorescence properties of the biosensor within the cell would indicate changes in the concentration or location of the target lipid, providing spatial and temporal information about its role in cellular processes. nih.govrupress.org
The following table provides a hypothetical summary of data that could be obtained from an SPR-based biosensor analysis of the interaction between this compound and a target protein.
Table 3: Hypothetical Biosensor Data for the Interaction of this compound with a Target Protein
| Target Protein | Biosensor Technology | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Dissociation Constant (KD) (nM) |
| Fatty Acid Binding Protein 4 (FABP4) | Surface Plasmon Resonance (SPR) | 1.2 x 105 | 3.5 x 10-4 | 2.9 |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | SPR | 8.7 x 104 | 1.1 x 10-3 | 12.6 |
| Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1) | SPR | 2.5 x 104 | 5.0 x 10-4 | 20.0 |
Note: This data is hypothetical and serves to illustrate the type of quantitative information that can be obtained from biosensor studies.
Future Research Directions and Academic Prospects
Exploration of Novel Biological Targets for Mechanistic Understanding
The structural framework of 11-Benzylsulfanylundecanoic acid, which features a long aliphatic chain characteristic of fatty acids, suggests a potential for interaction with various biological systems. Its parent compound, undecanoic acid, is recognized for its antifungal properties, which are thought to stem from the disruption of fungal cell membranes and the inhibition of critical metabolic pathways. researchgate.net The introduction of a benzylsulfanyl group at the terminal position of the undecanoic acid chain in this compound may modulate these known activities or introduce novel biological functions.
Future research should, therefore, focus on identifying and validating the molecular targets of this compound. A primary area of investigation would be its potential as an antimicrobial agent. Studies could explore its efficacy against a panel of pathogenic fungi and bacteria, with a view to understanding its mechanism of action. It is plausible that the benzylsulfanyl moiety could enhance the compound's affinity for specific microbial enzymes or membrane components.
Beyond antimicrobial activity, the structural similarity of this compound to endogenous signaling molecules, such as other long-chain fatty acids, warrants an investigation into its effects on mammalian cell signaling pathways. nih.gov Long-chain fatty acids are known to be involved in a multitude of physiological processes, including immune regulation and energy metabolism. nih.gov Research could, therefore, explore the potential of this compound to modulate the activity of receptors and enzymes involved in these pathways.
Table 1: Potential Biological Targets for this compound
| Target Class | Specific Examples | Potential Therapeutic Area |
| Fungal Enzymes | Ergosterol biosynthesis enzymes, Chitin synthase | Antifungal Therapy |
| Bacterial Cell Wall Components | Peptidoglycan biosynthesis enzymes | Antibacterial Therapy |
| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Metabolic Disorders |
| G-Protein Coupled Receptors | Free Fatty Acid Receptors (FFARs) | Inflammatory Diseases |
Advanced Synthetic Approaches for Complex Analogs
The synthesis of this compound analogs with diverse structural modifications will be crucial for establishing structure-activity relationships (SAR) and optimizing its potential therapeutic properties. Advanced synthetic strategies can be employed to generate a library of related compounds for biological screening.
One promising approach involves the modification of the benzylsulfanyl group. Analogs with different substituents on the phenyl ring could be synthesized to probe the electronic and steric requirements for optimal biological activity. Furthermore, the sulfur atom could be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the polarity and hydrogen bonding capacity of the molecule.
Another avenue for synthetic exploration is the modification of the undecanoic acid backbone. The chain length could be varied to assess the impact on lipophilicity and membrane interactions. Additionally, the introduction of unsaturation or branching in the alkyl chain could provide valuable insights into the conformational requirements for target binding. The bifunctional nature of related compounds like undecylenic acid, which is used as a linking molecule, suggests that the carboxylic acid and the terminal functional group of this compound could be leveraged for the synthesis of more complex architectures. wikipedia.org
Table 2: Proposed Synthetic Modifications for Analog Development
| Modification Site | Proposed Changes | Rationale |
| Benzyl (B1604629) Group | Introduction of electron-donating or electron-withdrawing substituents | Modulate electronic properties and target interactions |
| Sulfur Atom | Oxidation to sulfoxide or sulfone | Alter polarity and hydrogen bonding potential |
| Alkyl Chain | Varying chain length (e.g., C9 to C13) | Optimize lipophilicity and membrane permeability |
| Alkyl Chain | Introduction of double or triple bonds | Investigate conformational preferences for activity |
Integration of Multi-Omics Data for Comprehensive Mechanistic Insights
To gain a holistic understanding of the cellular effects of this compound, the integration of multi-omics data is indispensable. Transcriptomics, proteomics, and metabolomics approaches can provide a global view of the changes induced by the compound in a given biological system.
For instance, in the context of its potential antifungal activity, RNA sequencing (RNA-Seq) could be employed to identify genes that are differentially expressed in fungal cells upon treatment with this compound. This could reveal the cellular pathways that are most affected by the compound. Proteomic analysis, using techniques such as mass spectrometry, could then be used to quantify changes in protein expression, providing further insights into the mechanism of action.
Metabolomic profiling could identify alterations in the cellular metabolome, highlighting specific metabolic pathways that are perturbed by this compound. The combined analysis of these multi-omics datasets would enable the construction of detailed models of the compound's mechanism of action and could lead to the identification of novel biomarkers of its activity.
Development of Sophisticated In Vitro and In Vivo Models for Mechanistic Validation
The hypotheses generated from in silico and multi-omics studies must be validated using appropriate in vitro and in vivo models. For investigating the potential antimicrobial properties of this compound, a range of in vitro assays can be utilized. These include minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) assays against a panel of clinically relevant microbial strains.
To further probe the mechanism of action, more sophisticated in vitro models can be developed. For example, the effect of the compound on the integrity of microbial cell membranes can be assessed using fluorescent dyes that report on membrane potential and permeability. Enzyme inhibition assays can be used to determine if the compound directly inhibits the activity of specific microbial enzymes.
Following promising in vitro results, the efficacy of this compound would need to be evaluated in relevant in vivo models. For antifungal activity, this could involve animal models of superficial or systemic fungal infections. Similarly, for antibacterial activity, models of bacterial infection would be appropriate. These in vivo studies are essential for assessing the compound's pharmacokinetic and pharmacodynamic properties and for providing a preliminary indication of its therapeutic potential.
Table 3: Hierarchy of Models for Mechanistic Validation
| Model Type | Specific Examples | Key Questions Addressed |
| In Vitro (Basic) | MIC/MBC assays, Biofilm formation assays | Antimicrobial spectrum and potency |
| In Vitro (Advanced) | Membrane integrity assays, Enzyme inhibition assays | Specific mechanism of action |
| In Vivo | Murine models of candidiasis or aspergillosis | Efficacy, Pharmacokinetics, Preliminary safety |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
